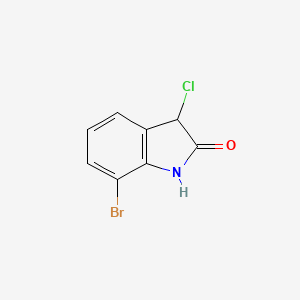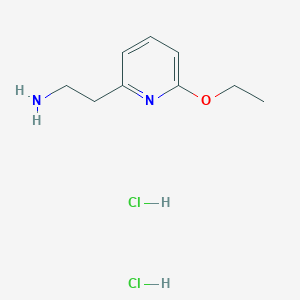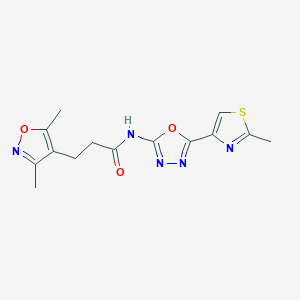![molecular formula C17H18Cl2N2O3S B2532134 N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide CAS No. 1009251-83-5](/img/structure/B2532134.png)
N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide, also known as DPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPA is a sulfonamide-based compound that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Aplicaciones Científicas De Investigación
Sulfonamides in Therapeutic Applications
Sulfonamides have been a cornerstone in medicinal chemistry due to their presence in a wide array of clinically used drugs. These include diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors, showcasing their versatile therapeutic applications. Notably, novel drugs such as apricoxib and pazopanib, which also incorporate the sulfonamide group, exhibit significant antitumor activity. The literature emphasizes the ongoing need for novel sulfonamides to serve as selective drugs across various domains, including antiglaucoma, antitumor, and diagnostic tools, highlighting the privileged nature of this structural motif in drug discovery (Carta, Scozzafava, & Supuran, 2012).
Antiglaucoma Applications
Sulfonamide CAIs play a critical role in managing glaucoma, one of the major causes of blindness globally. These inhibitors work by reducing intraocular pressure, showcasing the importance of developing new CAIs to address the urgent need for innovative treatments in this field. Most patents in this area deal with sulfonamide CAIs incorporating nitric oxide-donating moieties and hybrids incorporating sulfonamide and prostaglandin analogs (Masini, Carta, Scozzafava, & Supuran, 2013).
Diuretics and Cardiovascular Applications
Sulfonamide-containing diuretics, acting through carbonic anhydrase inhibition, have shown efficacy in managing cardiovascular diseases and obesity. These drugs provide a polypharmacological approach, indicating potential benefits beyond their primary indications. The inhibition of renal carbonic anhydrases by these compounds has implications for blood pressure regulation and organ protection, emphasizing the importance of sulfonamides in cardiovascular therapeutics (Carta & Supuran, 2013).
Anticancer and Neurological Disorders
Sulfonamide analogs, particularly N-sulfonylamino azinones, have demonstrated a range of biological activities, including anticancer and anti-inflammatory effects. These compounds have also shown promise in treating neurological disorders due to their role as competitive AMPA receptor antagonists, suggesting their potential in addressing epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-10-4-5-11(2)16(8-10)25(23,24)21-12(3)17(22)20-13-6-7-14(18)15(19)9-13/h4-9,12,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWURSRRXARIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Difluorospiro[3.3]heptan-2-one](/img/structure/B2532051.png)
![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid](/img/no-structure.png)


![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2532058.png)
![6-isopropyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2532060.png)

![N-(benzo[d]thiazol-5-yl)-3-phenylpropanamide](/img/structure/B2532062.png)
![N-[3-(Dimethylamino)-1-pyridin-3-ylpropyl]but-2-ynamide](/img/structure/B2532064.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2532065.png)
![2-(4-fluorobenzyl)-N,4-diisopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2532066.png)
![2-Butyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532069.png)
